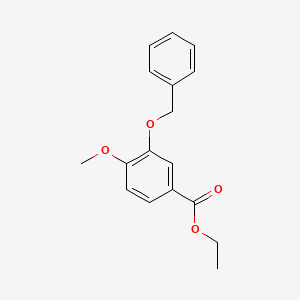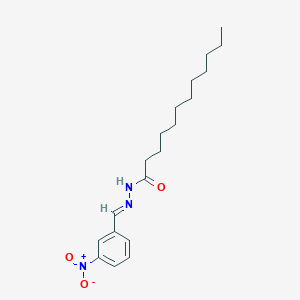
Ethyl 3-(benzyloxy)-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzyloxy)-4-methoxybenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a benzyloxy group and a methoxy group attached to a benzoate ester, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(benzyloxy)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of benzyl-protected intermediates. For instance, 3-(benzyloxy)-4-methoxybenzoyl chloride can be reacted with ethanol in the presence of a base to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(benzyloxy)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzyloxy)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery due to its structural features.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzyloxy)-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy and methoxy groups can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Lacks the benzyloxy and methoxy groups, making it less versatile in certain applications.
Methyl 3-(benzyloxy)-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-methoxybenzoate: Lacks the benzyloxy group, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
185342-08-9 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
ethyl 4-methoxy-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O4/c1-3-20-17(18)14-9-10-15(19-2)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
IBBLCEDNTLDNJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976926.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B11976933.png)

![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976938.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976943.png)
![3-[4-(octyloxy)phenyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11976948.png)
![(5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976958.png)

![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11976970.png)
![(5E)-5-(3,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11976978.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11976983.png)
![4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide](/img/structure/B11976989.png)

![5-(4-Bromophenyl)-7,9-dichloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11976998.png)
